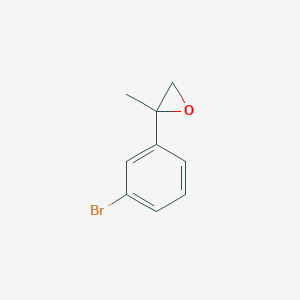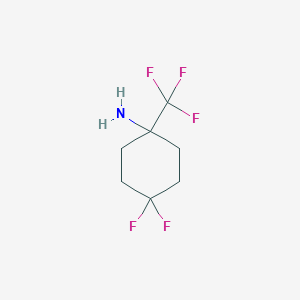
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C7H10F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclohexane ring, making it a unique and valuable molecule in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequent amination using ammonia or amine derivatives yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4,4-Difluoro-1-methylcyclohexan-1-amine
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol
- N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine
Comparison: Compared to its analogs, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H10F5N |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H10F5N/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h1-4,13H2 |
InChI-Schlüssel |
BJHLDDYWXDBBGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C(F)(F)F)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


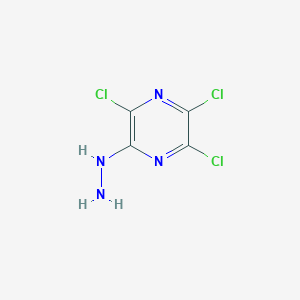
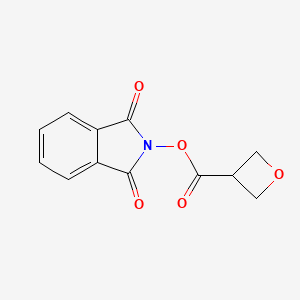

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
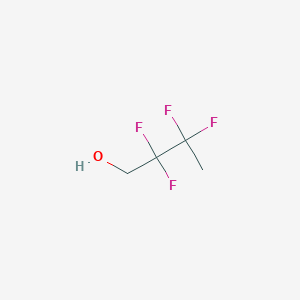
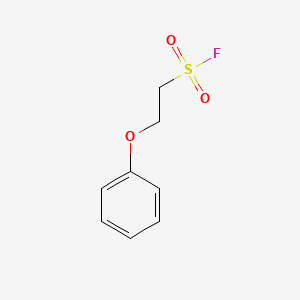
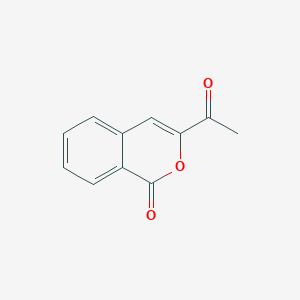
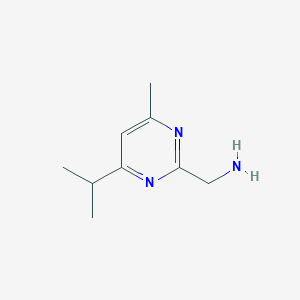
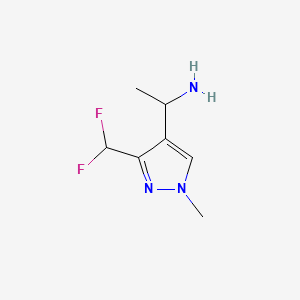
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
amine](/img/structure/B13525734.png)
